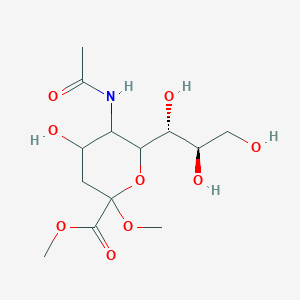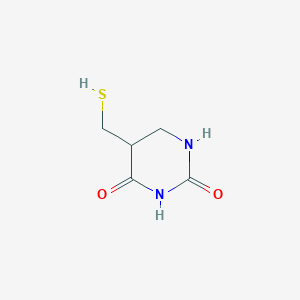
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-Methyl-pyrazino[1',2'
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Benzodioxolring und eine Tetrahydro-pyrazino-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Benzodioxolrings, gefolgt von der Bildung der Tetrahydro-pyrazino-Einheit. Schlüsselreagenzien und Katalysatoren werden verwendet, um diese Reaktionen unter kontrollierten Bedingungen zu erleichtern, wie z. B. spezifische Temperaturen und pH-Werte.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie kontinuierliche Fließreaktoren und automatisierte Synthese-Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, typischerweise unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nukleophile: Halogene, Amine.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung wird diese Verbindung hinsichtlich ihrer potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht. Sie kann als Sonde dienen, um biochemische Pfade und Mechanismen zu untersuchen.
Medizin
In der Medizin wird (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] hinsichtlich seiner potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.
Industrie
Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien und Produkte eingesetzt. Seine einzigartigen chemischen Eigenschaften machen es für Anwendungen in Bereichen wie der Polymerwissenschaft und Nanotechnologie geeignet.
Wirkmechanismus
Der Wirkmechanismus von (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können biochemische Pfade modulieren und zu verschiedenen physiologischen Wirkungen führen. Die Struktur der Verbindung ermöglicht es ihr, mit hoher Spezifität und Affinität an diese Zielstrukturen zu binden und deren Aktivität und Funktion zu beeinflussen.
Wirkmechanismus
The mechanism of action of (6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-Methyl-pyrazino[1’,2’] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Positroniumhydrid: Ein exotisches Molekül, das aus einem Wasserstoffatom besteht, das an ein exotisches Atom von Positronium gebunden ist.
Glutaminase-Inhibitor, Verbindung 968: Ein zellgängiger, reversibler Inhibitor der mitochondrialen Glutaminase.
Methylammoniumbleihalogenide:
Einzigartigkeit
(6R,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-Tetrahydro-2-Methyl-pyrazino[1’,2’] zeichnet sich durch seine einzigartige Kombination aus einem Benzodioxolring und einer Tetrahydro-pyrazino-Einheit aus. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Anwendungen machen.
Eigenschaften
IUPAC Name |
17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYVUMFGJKOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)


![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)






![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
